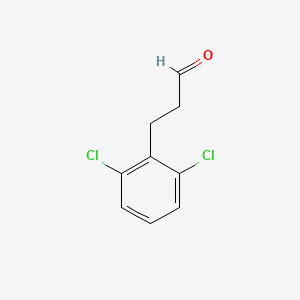
2,6-Dichlorbenzenpropanal
Übersicht
Beschreibung
3-(2,6-Dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzenepropanal, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dichlorophenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: 3-(2,6-Dichlorophenyl)propanal is used in the production of agrochemicals, dyes, and other industrial chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)propanal typically involves the chlorination of benzenepropanal. One common method is the chlorination of 2,6-dichlorotoluene using chlorine gas under specific reaction conditions. The reaction is catalyzed by phosphorus pentachloride and light, and it is carried out at temperatures ranging from 50 to 250°C . The resulting product is then subjected to hydrolysis to obtain 3-(2,6-Dichlorophenyl)propanal.
Industrial Production Methods
Industrial production of 3-(2,6-Dichlorophenyl)propanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The chlorination reaction is carefully monitored, and the hydrolysis step is optimized to minimize waste and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dichlorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 3-(2,6-Dichlorophenyl)propanal to its corresponding alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Wirkmechanismus
The mechanism of action of 3-(2,6-Dichlorophenyl)propanal involves its interaction with specific molecular targets and pathways. The compound can form adducts with nucleophiles, leading to various biochemical effects. For example, it can react with proteins and enzymes, altering their function and activity. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorobenzaldehyde: Similar in structure but lacks the propanal group.
2,6-Dichlorophenol: Contains a hydroxyl group instead of the propanal group.
2,6-Dichloro-1,4-benzoquinone: Contains a quinone structure instead of the propanal group .
Uniqueness
3-(2,6-Dichlorophenyl)propanal is unique due to its specific substitution pattern and the presence of the propanal group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXZBUJTXKMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


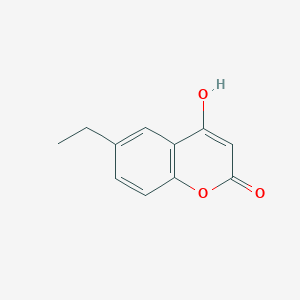
![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
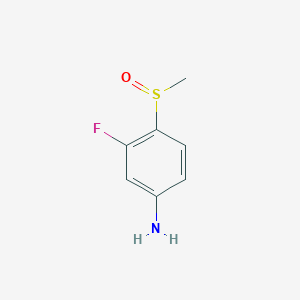
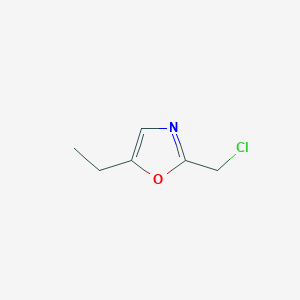
![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)
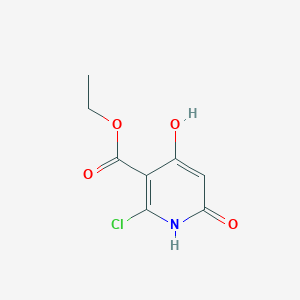

![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)
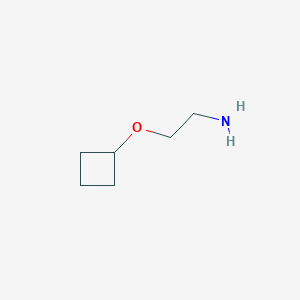
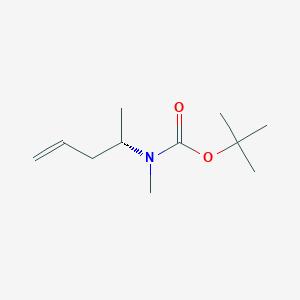
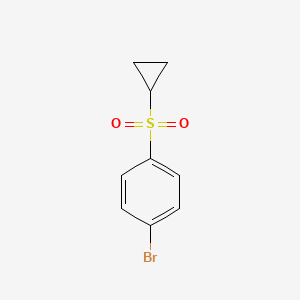
![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)
